4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine
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Overview
Description
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes an imidazo[1,2-b]pyridazine moiety, which is known for its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine typically involves multiple stepsThe next step involves the formation of the cyclobutanecarbonylpiperidine moiety, which is then linked to the imidazo[1,2-b]pyridazine core through an ether bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must ensure that the compound is produced with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alkanes or alcohols .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for diseases such as cancer and inflammatory disorders.
Industry: As a precursor for the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and may have similar biological activities.
Cyclobutanecarbonylpiperidine derivatives: These compounds share the cyclobutanecarbonylpiperidine moiety and may have similar pharmacokinetic properties.
Uniqueness
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine is unique due to the specific combination of its structural features, which confer distinct biological activities and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H30N4O2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone |
InChI |
InChI=1S/C21H30N4O2/c1-21(2,3)17-13-25-18(22-17)7-8-19(23-25)27-14-15-9-11-24(12-10-15)20(26)16-5-4-6-16/h7-8,13,15-16H,4-6,9-12,14H2,1-3H3 |
InChI Key |
DMTQQQHEDFZCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCC4 |
Origin of Product |
United States |
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